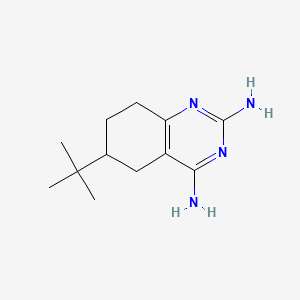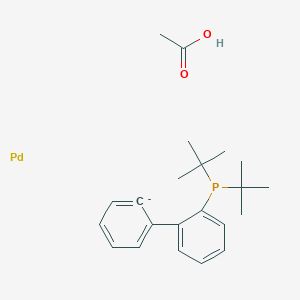
2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2’-Di-tert-butylphosphine)biphenyl can be synthesized through the reaction of biphenyl with di-tert-butylphosphine. The reaction typically involves the use of a palladium catalyst and a base under an inert atmosphere . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(2’-Di-tert-butylphosphine)biphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product . The compound is usually produced in solid form and requires proper storage conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2’-Di-tert-butylphosphine)biphenyl undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound is highly reactive in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions involving 2-(2’-Di-tert-butylphosphine)biphenyl include palladium catalysts, bases, and solvents like toluene . The reactions are typically carried out under an inert atmosphere to prevent oxidation and degradation of the compound .
Major Products
The major products formed from reactions involving 2-(2’-Di-tert-butylphosphine)biphenyl include various phosphine derivatives and cross-coupled products, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2’-Di-tert-butylphosphine)biphenyl has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(2’-Di-tert-butylphosphine)biphenyl involves its role as a ligand in catalytic reactions. The compound coordinates with palladium to form a stable complex, which facilitates the activation of substrates and the formation of new chemical bonds . The steric bulk of the ligand helps to enhance the reactivity and selectivity of the catalytic process .
Vergleich Mit ähnlichen Verbindungen
2-(2’-Di-tert-butylphosphine)biphenyl is unique due to its steric bulk and high reactivity. Similar compounds include:
XPhos: Another bulky biaryl phosphine ligand used in similar catalytic reactions.
SPhos: Known for its high reactivity in cross-coupling reactions.
RuPhos: A ligand with similar applications but different steric and electronic properties.
These compounds share similar applications but differ in their steric and electronic properties, which can influence their reactivity and selectivity in various reactions .
Eigenschaften
Molekularformel |
C22H30O2PPd- |
|---|---|
Molekulargewicht |
463.9 g/mol |
IUPAC-Name |
acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium |
InChI |
InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;; |
InChI-Schlüssel |
AGTIJKLADGVFEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Sulfanylidene-5,6-dihydrotetrazolo[1,5-b]pyridazine-8-carboxylic acid](/img/structure/B8474681.png)
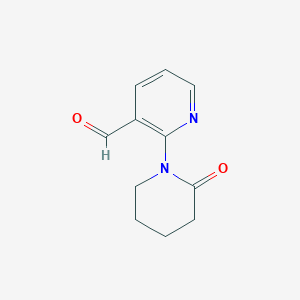
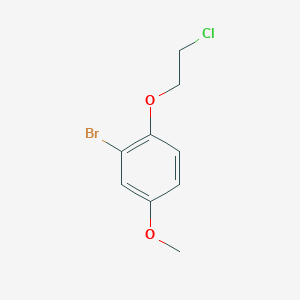
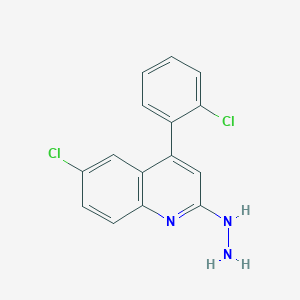
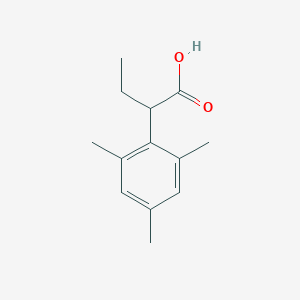
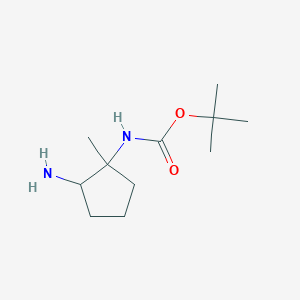
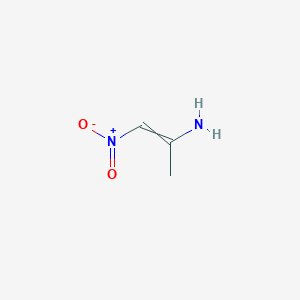

![Ethyl 3-[3-(trifluoromethyl)phenyl]-2H-isoindole-1-carboxylate](/img/structure/B8474732.png)
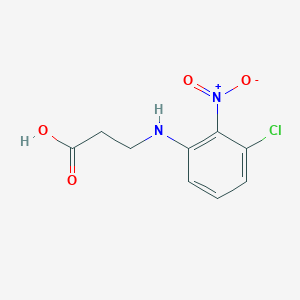
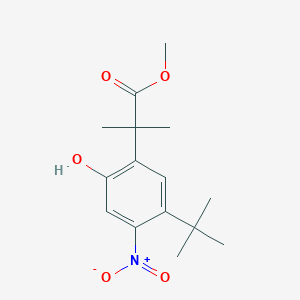
![4-[(trimethylsilyl)oxy]-2H-1-benzopyran](/img/structure/B8474754.png)
![2-(4-Fluoro-2-methylphenyl)-6-methoxybenzo[b]thiophene](/img/structure/B8474768.png)
